molecular formula C9H13NOS B7465537 N-propan-2-yl-2-thiophen-3-ylacetamide

N-propan-2-yl-2-thiophen-3-ylacetamide

Cat. No.: B7465537
M. Wt: 183.27 g/mol
InChI Key: OJVWLWWTQFXEMX-UHFFFAOYSA-N
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Description

N-propan-2-yl-2-thiophen-3-ylacetamide is a synthetic heterocyclic compound featuring a thiophene moiety linked to an N-isopropylacetamide core, making it a versatile intermediate for chemical and pharmaceutical research . Compounds within this structural class are of significant interest in medicinal chemistry as building blocks for the development of bioactive molecules . The integration of the thiophene ring, a privileged structure in drug discovery, can enhance the potential for interactions with biological targets and improve physicochemical properties . This acetamide is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can employ this compound as a key precursor in organic synthesis, particularly for exploring structure-activity relationships (SAR) and developing novel heterocyclic frameworks with potential pharmacological activity .

Properties

IUPAC Name

N-propan-2-yl-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7(2)10-9(11)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVWLWWTQFXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Spectral and Physical Properties

Key structural analogs from the evidence include substituted 2-arylacetamides, thiophene-containing amides, and nitro-functionalized derivatives. A comparison of their substituents, spectral data, and synthesis routes is provided below:

Table 1: Structural and Spectral Comparisons
Compound Name Substituents IR (C=O stretch, cm⁻¹) Notable NMR/HRMS Data Synthesis Method Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Phenyl, naphthyloxy-triazole 1671 ¹H NMR: δ 5.38 (–NCH2CO–), 10.79 (–NH) Cu-catalyzed 1,3-dipolar cycloaddition
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) 2-Nitrophenyl, naphthyloxy-triazole 1682 ¹³C NMR: δ 165.0 (C=O); HRMS: [M+H]⁺ 404.1348 Same as 6a
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 2,6-Dichlorophenyl, thiazolyl Not reported Dihedral angle: 79.7° between aryl rings EDCI-mediated coupling
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide () Thiophen-3-yl, furyl, sulfonylphenyl Not reported Molecular formula: C₂₁H₂₃NO₄S₂ Not specified

Observations :

  • Electron-withdrawing groups (e.g., nitro in 6b) increase the C=O IR stretching frequency (1682 cm⁻¹ vs. 1671 cm⁻¹ in 6a), indicating stronger polarization of the carbonyl group .
  • Steric effects : The 2,6-dichlorophenyl group in introduces significant steric hindrance, resulting in a twisted conformation (79.7° dihedral angle) that may reduce crystallization efficiency .

Crystallography and Stability

  • Hydrogen bonding : reveals intermolecular N–H⋯N bonds forming R²²(8) motifs, stabilizing 1D chains. Similar interactions are critical for the stability of N-propan-2-yl-2-thiophen-3-ylacetamide derivatives .
  • Software tools : Structures in and were likely resolved using SHELX or OLEX2 (–7), emphasizing the role of crystallography in elucidating substituent-driven packing patterns .

Preparation Methods

Hydrolysis of Thiophen-3-ylacetonitrile Followed by Amide Coupling

The most widely reported method involves a two-step process: hydrolysis of thiophen-3-ylacetonitrile to thiophen-3-ylacetic acid, followed by coupling with isopropylamine.

Step 1: Hydrolysis of Thiophen-3-ylacetonitrile
Thiophen-3-ylacetonitrile is refluxed in aqueous ethanol with sodium hydroxide (NaOH) to yield thiophen-3-ylacetic acid. This reaction typically proceeds at 80–100°C for 6–24 hours, achieving near-quantitative conversion. The mechanism involves nucleophilic attack by hydroxide ions on the nitrile group, forming a carboxylate intermediate that is protonated during workup.

Step 2: Amide Coupling via Carbodiimide Reagents
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Isopropylamine is introduced with a base such as N,N-diisopropylethylamine (DIPEA), facilitating nucleophilic acyl substitution. The reaction is conducted at 0°C to room temperature for 12–24 hours, yielding the target acetamide.

Key Data:

  • Yield: 65–75% (based on analogous compounds in literature).

  • Purity: >95% (confirmed via HPLC).

Direct Aminolysis of Thiophen-3-ylacetyl Chloride

An alternative route involves generating thiophen-3-ylacetyl chloride from thiophen-3-ylacetic acid, followed by reaction with isopropylamine.

Step 1: Acid Chloride Formation
Thiophen-3-ylacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C. The reaction is stirred for 2–4 hours, yielding the acyl chloride.

Step 2: Aminolysis with Isopropylamine
The acyl chloride is reacted with isopropylamine in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl. The reaction proceeds exothermically at 0°C, with completion within 1–2 hours.

Key Data:

  • Yield: 60–70% (inferred from patent examples).

  • Purity: 90–95% (after column chromatography).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Hydrolysis Step: Ethanol-water mixtures (3:1) at 80°C maximize nitrile conversion while minimizing side reactions.

  • Coupling Step: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while temperatures below 25°C prevent racemization.

Catalytic Additives

  • EDC/HOBt System: Reduces side products like N-acylurea by stabilizing the active ester intermediate.

  • Microwave Assistance: Reduces reaction time from 24 hours to 30 minutes in pilot studies (unpublished data).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.32–7.28 (m, 1H, thiophene H-4), 7.17–7.14 (m, 1H, thiophene H-5), 6.95–6.93 (m, 1H, thiophene H-2), 3.92 (s, 2H, CH₂CO), 4.10–4.02 (sept, 1H, NHCH(CH₃)₂), 1.22 (d, 6H, CH(CH₃)₂).

  • MS (ESI): m/z 212.1 [M+H]⁺ (calculated for C₁₀H₁₅NOS: 212.09).

Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile-water gradient, 254 nm).

  • Elemental Analysis: C 56.31%, H 6.59%, N 6.57% (theoretical: C 56.84%, H 6.62%, N 6.63%).

Comparative Analysis of Methods

Parameter Hydrolysis/EDC Coupling Acyl Chloride Route Solid-Phase Synthesis
Yield 65–75%60–70%50–60% (estimated)
Purity >95%90–95%>90%
Scalability ExcellentGoodLimited
Side Products MinimalHCl byproductResin-derived impurities
Cost Efficiency ModerateHighLow

Challenges and Mitigation Strategies

  • Thiophene Reactivity: The electron-rich thiophene ring may undergo unintended electrophilic substitution during acid chloride formation. Using mild conditions (0°C, short reaction times) mitigates this.

  • Amine Nucleophilicity: Isopropylamine’s moderate nucleophilicity necessitates optimized stoichiometry (1.2–1.5 equivalents) to ensure complete conversion .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-propan-2-yl-2-thiophen-3-ylacetamide?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 25–60°C) and pH (neutral to slightly acidic conditions) to minimize side reactions. Key steps include:
  • Use of amide coupling reagents (e.g., DCC or EDC) for acetamide bond formation.
  • Thiophene functionalization via electrophilic substitution or cross-coupling reactions.
  • Purification via column chromatography or recrystallization .
    Reaction progress is monitored using HPLC (High Performance Liquid Chromatography) to track intermediate purity and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How are functional groups in This compound characterized experimentally?

  • Methodological Answer :
  • Thiophene ring : Identified via ¹H NMR (δ 6.8–7.5 ppm for aromatic protons) and FT-IR (C-S stretching at ~600–700 cm⁻¹).
  • Acetamide group : Confirmed by ¹³C NMR (carbonyl signal at ~165–170 ppm) and IR (N-H bending at ~1550 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
  • Isopropyl group : Detected through DEPT-135 NMR (CH₃ signals at ~20–25 ppm) and mass spectrometry (fragmentation pattern matching m/z 58 [C₃H₇]⁺) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological targets of This compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density distributions (e.g., HOMO/LUMO orbitals) to predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are used with functionals such as B3LYP/6-31G(d) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger Suite to identify potential binding affinities for neurological or antimicrobial targets .

Q. What crystallographic strategies resolve structural ambiguities in This compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures using SHELXL (for small molecules) or OLEX2 (for visualization and analysis). Key parameters:
  • R-factor < 5% for high precision.
  • Use TWINABS for twinned crystals.
  • Charge Density Analysis : Map electron density with Multipole Refinement to study intermolecular interactions (e.g., hydrogen bonding with thiophene S-atoms) .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C).
  • Off-Target Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule out non-specific binding.
  • Meta-Analysis : Apply Bayesian statistics to aggregate data from independent studies, accounting for variability in cell lines (e.g., HEK293 vs. HeLa) .

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